

Spectroscopic Characterization of 4-Bromo-2-isopropoxypyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Bromo-2-isopropoxypyridine**

Cat. No.: **B1520130**

[Get Quote](#)

An in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of the versatile chemical intermediate, **4-Bromo-2-isopropoxypyridine**.

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Bromo-2-isopropoxypyridine** (CAS No. 1142194-24-8), a key building block in the synthesis of various pharmaceutical and agrochemical compounds. A thorough understanding of its spectral characteristics is paramount for researchers, scientists, and drug development professionals to ensure compound identity, purity, and for the elucidation of reaction outcomes. This document synthesizes available experimental data with predictive analysis based on established spectroscopic principles, offering a practical reference for laboratory applications.

Molecular Structure and Spectroscopic Overview

4-Bromo-2-isopropoxypyridine possesses a substituted pyridine ring, a structure fundamental to many biologically active molecules. The presence of a bromine atom, an isopropoxy group, and the nitrogen atom within the aromatic ring gives rise to a distinct spectroscopic fingerprint. This guide will delve into the nuances of its ^1H NMR, ^{13}C NMR, IR, and MS spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The following sections detail the proton (¹H) and carbon-13 (¹³C) NMR data for **4-Bromo-2-isopropoxypyridine**.

¹H NMR Spectroscopy

Experimental ¹H NMR data for **4-Bromo-2-isopropoxypyridine** has been reported in the literature.[\[1\]](#) The spectrum, typically recorded in deuterated chloroform (CDCl₃), reveals characteristic signals for the aromatic protons and the isopropoxy group.

Table 1: Experimental ¹H NMR Data for **4-Bromo-2-isopropoxypyridine**[\[1\]](#)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.9	d	1H	H-6
~6.9	dd	1H	H-5
~6.8	d	1H	H-3
~5.2	sept	1H	CH (isopropoxy)
~1.3	d	6H	CH ₃ (isopropoxy)

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the specific spectrometer used.

Interpretation of the ¹H NMR Spectrum:

- **Aromatic Region:** The pyridine ring protons appear in the downfield region (δ 6.8-7.9 ppm). The proton at the 6-position (H-6) is the most deshielded due to its proximity to the electronegative nitrogen atom and exhibits a doublet splitting from the adjacent H-5. The H-5 proton appears as a doublet of doublets, being coupled to both H-6 and H-3. The H-3 proton, adjacent to the isopropoxy group, is the most upfield of the aromatic protons and shows a doublet splitting from H-5.
- **Isopropoxy Group:** The methine proton of the isopropoxy group appears as a septet around 5.2 ppm, a characteristic multiplicity resulting from coupling with the six equivalent methyl

protons. The two methyl groups of the isopropoxy moiety are equivalent and give rise to a single, strong doublet signal at approximately 1.3 ppm.

¹³C NMR Spectroscopy

While explicit experimental ¹³C NMR data for **4-Bromo-2-isopropoxypyridine** is not readily available in the searched literature, a predicted spectrum can be derived based on established chemical shift principles for substituted pyridines.

Table 2: Predicted ¹³C NMR Data for **4-Bromo-2-isopropoxypyridine**

Predicted Chemical Shift (δ , ppm)	Assignment
~163	C-2
~110	C-3
~118	C-4
~141	C-5
~150	C-6
~70	CH (isopropoxy)
~22	CH ₃ (isopropoxy)

Rationale for Predicted Chemical Shifts:

- C-2 and C-6: The carbons directly attached to the nitrogen and the isopropoxy group (C-2) and the nitrogen (C-6) are expected to be the most downfield due to the strong deshielding effects of these electronegative atoms.
- C-4: The carbon bearing the bromine atom (C-4) will also be shifted downfield, though typically to a lesser extent than carbons adjacent to nitrogen or oxygen in a pyridine ring.
- C-3 and C-5: These carbons are expected to be the most upfield of the aromatic carbons.
- Isopropoxy Carbons: The methine carbon of the isopropoxy group is predicted to appear around 70 ppm, while the methyl carbons will be in the aliphatic region, around 22 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in a molecule. For **4-Bromo-2-isopropoxypyridine**, the key vibrational modes are associated with the aromatic ring and the C-O and C-Br bonds.

Table 3: Predicted IR Absorption Frequencies for **4-Bromo-2-isopropoxypyridine**

Wavenumber (cm ⁻¹)	Vibration Type
3100-3000	Aromatic C-H stretch
2980-2850	Aliphatic C-H stretch (isopropoxy)
1600-1450	C=C and C=N stretching (pyridine ring)
1250-1200	Asymmetric C-O-C stretch (ether)
1100-1000	Symmetric C-O-C stretch (ether)
~600	C-Br stretch

Interpretation of the IR Spectrum:

The spectrum will be dominated by strong absorptions corresponding to the C=C and C=N stretching vibrations of the pyridine ring. The presence of the isopropoxy group will be confirmed by the characteristic aliphatic C-H stretching bands and the strong C-O-C stretching vibrations. The C-Br stretching frequency is expected in the lower wavenumber region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **4-Bromo-2-isopropoxypyridine**, the mass spectrum will exhibit a characteristic isotopic pattern for bromine.

Table 4: Predicted Key Fragments in the Mass Spectrum of **4-Bromo-2-isopropoxypyridine**

m/z	Ion	Notes
215/217	$[M]^+$	Molecular ion peak, showing the characteristic ~1:1 ratio for the ^{79}Br and ^{81}Br isotopes.
172/174	$[M - \text{C}_3\text{H}_7]^+$	Loss of the isopropyl group.
157/159	$[M - \text{C}_3\text{H}_6\text{O}]^+$	Loss of isopropoxy radical.
78	$[\text{C}_5\text{H}_4\text{N}]^+$	Pyridyl cation.

Interpretation of the Mass Spectrum:

The most telling feature of the mass spectrum will be the molecular ion peak, which will appear as a pair of peaks of almost equal intensity separated by two mass units (m/z 215 and 217), corresponding to the two isotopes of bromine (^{79}Br and ^{81}Br). Common fragmentation pathways would involve the loss of the isopropoxy group or parts of it, leading to the fragments listed in the table.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of **4-Bromo-2-isopropoxypyridine** in approximately 0.6 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Use a nuclear magnetic resonance spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

- ^{13}C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ^1H NMR.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal (0.00 ppm).

IR Spectroscopy

Objective: To obtain the infrared spectrum.

Methodology:

- Sample Preparation: If the sample is a liquid, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. If it is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the range of 4000-400 cm^{-1} .
- Data Processing: Perform a background subtraction to remove atmospheric and instrumental interferences.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

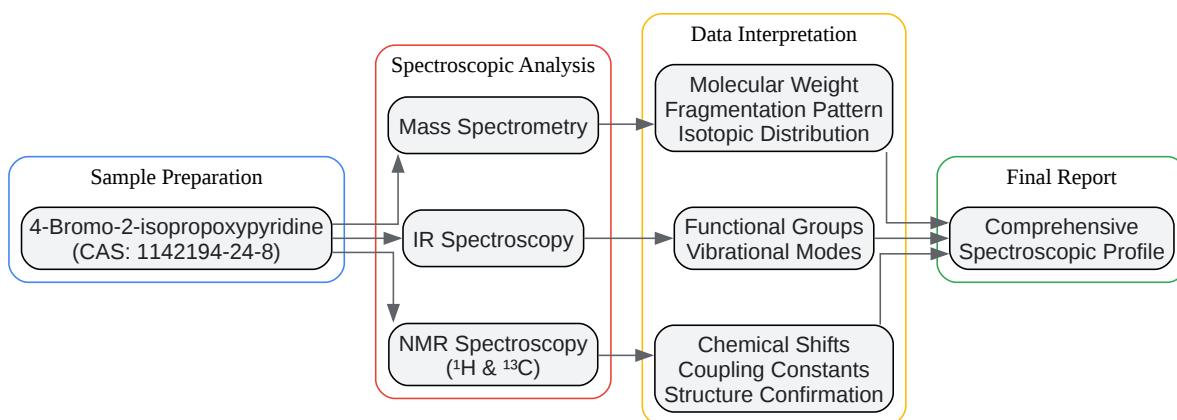
Methodology:

- Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a suitable ionization source, such as electrospray ionization (ESI) or electron ionization (EI).
- Instrumentation: Use a mass spectrometer (e.g., quadrupole, time-of-flight, or ion trap).
- Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.

- Data Analysis: Identify the molecular ion peak and major fragment ions. Analyze the isotopic pattern for bromine.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **4-Bromo-2-isopropoxypyridine**.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CA3102903A1 - Oga inhibitor compounds - Google Patents [patents.google.com]

- To cite this document: BenchChem. [Spectroscopic Characterization of 4-Bromo-2-isopropoxypyridine: A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1520130#spectroscopic-data-of-4-bromo-2-isopropoxypyridine-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com